p-Menth-4(8)-en-9-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
15714-11-1 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
2-(4-methylcyclohexylidene)propan-1-ol |
InChI |
InChI=1S/C10H18O/c1-8-3-5-10(6-4-8)9(2)7-11/h8,11H,3-7H2,1-2H3 |
InChI Key |
FJSIIBFEIBIZSN-UHFFFAOYSA-N |
SMILES |
CC1CCC(=C(C)CO)CC1 |
Canonical SMILES |
CC1CCC(=C(C)CO)CC1 |
Synonyms |
p-Menth-4(8)-en-9-ol |
Origin of Product |
United States |
Natural Occurrence and Distribution of P Menth 4 8 En 9 Ol
Botanical Sources and Phytochemical Investigations
The identification of p-Menth-4(8)-en-9-ol in nature is the result of detailed phytochemical analyses of various plant species, primarily through techniques like gas chromatography-mass spectrometry (GC-MS). These investigations reveal the presence of the compound, often as a minor constituent within a plant's essential oil or extract.
Occurrence in Essential Oils of Mentha Species (e.g., Mentha suaveolens, Mentha subtomentella)
While the Mentha genus is renowned for its rich and varied production of monoterpenoids, the presence of this compound is not consistently reported as a significant component in species like Mentha suaveolens (apple mint) or Mentha subtomentella. Phytochemical studies of M. subtomentella from Morocco have identified a related compound, p-Menth-4(8)-en-3-one, as a major constituent (50.48%) of its essential oil, but not this compound. nih.gov Similarly, extensive analyses of Mentha suaveolens essential oils from various regions reveal a high degree of chemical variability, with major components often being piperitenone (B1678436) oxide, pulegone (B1678340), or carvone (B1668592), depending on the chemotype. jrasb.comresearchgate.net While numerous p-menthane (B155814) derivatives like cis-p-Menth-2-en-1-ol and p-Menth-1-en-8-ol have been detected in M. suaveolens, this compound is not listed among the principal constituents in the reviewed studies. researchgate.net
Detection in Other Plant Extracts (e.g., Vernonia amygdalina Delile)
Clear evidence for the natural occurrence of this compound comes from studies on other plant families. Notably, it has been identified in extracts of Vernonia amygdalina Delile, a member of the Asteraceae family commonly known as "bitter leaf". jrasb.comfrontiersin.orgnih.gov In a GC-MS analysis of a V. amygdalina extract, this compound was detected as a compound with lesser abundance (<12%). researchgate.net One specific quantification reported its presence at 1.87% of the total compounds identified in a 10% NaOH extract. The compound is also reported to occur in Psidium guajava (guava). knapsackfamily.comknapsackfamily.com
Table 1: Selected Botanical Sources of this compound
| Plant Species | Family | Finding | Reported Abundance | Citation(s) |
|---|---|---|---|---|
| Vernonia amygdalina Delile | Asteraceae | Detected in plant extract. | <12% (1.87% in one study) | researchgate.net |
| Psidium guajava L. | Myrtaceae | Reported as a constituent. | Not specified | knapsackfamily.comknapsackfamily.com |
Quantitative Distribution within Plant Organs and Defined Chemotypes
Information on the specific distribution of this compound within different plant organs (leaves, stems, roots, flowers) is limited. However, it is a well-established principle in phytochemistry that the concentration and composition of secondary metabolites can vary significantly between different parts of the same plant. For example, a study on Tanacetum balsamita showed that the main component, carvone, and other monoterpenes were found in different concentrations in the flowers, leaves, and stems. mdpi.com Such variation is expected to apply to minor compounds like this compound in the plants where it is present.
The concept of chemotypes—plants of the same species that exhibit distinct chemical profiles—is crucial. This is particularly evident in the Mentha genus. jrasb.com Studies on Psidium guajava leaf oils also reveal at least nine distinct chemotypes based on dominant compounds like limonene (B3431351), caryophyllene, or nerolidol, indicating that chemical composition does not necessarily correlate with geographical location. essencejournal.com For Vernonia amygdalina, different studies have reported vastly different major components in its essential oil depending on the region, such as thymol (B1683141) in Nigeria versus other compounds in Vietnam, which points to the existence of different chemotypes. researchgate.net This intraspecific chemical diversity implies that the presence and quantity of this compound can vary dramatically from one plant population to another.
Table 2: Example of Chemical Profile of a Vernonia amygdalina Delile Extract This table shows the relative abundance of compounds identified in a 10% NaOH extract, placing this compound in the context of other phytochemicals present.
| Compound Name | Retention Time (min) | Relative Abundance (%) |
| Methyl-2-O-benzyl-d-arabinofuranoside | 13.430 | 48.11 |
| Phytol | 11.448 | 20.89 |
| Hexadecanoic acid ethyl ester | 13.851 | 6.91 |
| Squalene | 24.062 | 6.10 |
| 9, 12, 15, Octadecatrienoic acid | 30.013 | 4.90 |
| 9, 12, 15, Octadecatrien-1-ol | 34.736 | 2.19 |
| This compound | 27.626 | 1.87 |
Data adapted from a GC-MS analysis of V. amygdalina extract.
Ecological and Chemodiversity Perspectives
The presence of this compound in plants is not random; it is a product of complex evolutionary and ecological pressures that shape a plant's chemical arsenal.
Role of this compound in Plant Secondary Metabolism
This compound is a monoterpenol, a class of oxygenated monoterpenes that serve critical functions in plant survival. frontiersin.orgnih.gov Terpenoids are a major class of secondary metabolites that mediate interactions between plants and their environment. unn.edu.ng The primary roles of these compounds include:
Defense: A vast number of monoterpenes function as toxins and feeding deterrents against a wide range of herbivores, insects, and pathogens. unn.edu.ngnih.gov The alcohol functional group on monoterpenols makes them suitable for further biochemical modifications, such as glycosylation. nih.gov This process renders them water-soluble and less toxic to the plant itself, allowing them to be stored and later released as active defense compounds upon tissue damage. frontiersin.orgnih.gov
Signaling: Volatile terpenes can act as signaling molecules, attracting pollinators or the natural enemies of herbivores. unn.edu.ngnih.gov For instance, some monoterpenol derivatives can act as repellants to certain insects while their precursors are attractants, creating a balanced defense and pollination strategy. frontiersin.orgnih.gov
Variability in Concentration Across Geographic Regions and Cultivation Conditions
The biosynthesis of essential oils and their constituents is strongly influenced by a multitude of external factors. researchgate.net The concentration of any given secondary metabolite, including this compound, is therefore highly variable. Key factors influencing this chemical diversity include:
Geographic Location: Plants of the same species growing in different geographical areas often exhibit different essential oil profiles due to variations in climate, soil type, and altitude.
Environmental Conditions: Factors such as temperature, sunlight exposure (photoperiod), and water availability can significantly alter the production of secondary metabolites.
Harvesting Time: The developmental stage of the plant (e.g., pre-flowering, flowering, fruiting) and the season of harvest have a profound impact on the yield and composition of essential oils.
This variability underscores the dynamic nature of plant secondary metabolism, where the chemical makeup is continuously adjusted in response to genetic and environmental cues.
Biosynthetic Pathways and Enzymatic Transformations of P Menth 4 8 En 9 Ol and Analogs
Elucidation of Biosynthetic Routes in Plant Systems
The formation of p-menthane (B155814) monoterpenoids in plants is a well-studied field, particularly within the Lamiaceae family (e.g., mint species). These pathways provide a framework for understanding the potential origins of compounds like p-Menth-4(8)-en-9-ol.
The biosynthesis of all monoterpenes originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are condensed to form geranyl pyrophosphate (GPP). In plants, the cyclization of GPP by monoterpene synthases is the committed step in the formation of the various monoterpene skeletons. nih.gov
For p-menthane monoterpenes, the key intermediate is typically limonene (B3431351), formed from the cyclization of GPP. nih.gov However, a direct biosynthetic pathway to this compound in plants has not been definitively elucidated. A plausible route can be inferred from the biotransformation of γ-terpinene, another common monoterpenoid precursor. The enzymatic hydroxylation of γ-terpinene at the C9 position can yield p-mentha-1,4-dien-9-ol, a structural isomer of this compound. researchgate.netresearchgate.net Subsequent enzymatic isomerization or reduction could potentially lead to the formation of this compound.
The biosynthesis of p-menthane monoterpenes is characterized by a series of enzymatic reactions catalyzed by specific biocatalysts. Following the initial cyclization of GPP to form a monoterpene hydrocarbon, a suite of tailoring enzymes, primarily cytochrome P450 monooxygenases (CYP450s) and dehydrogenases, introduce functional groups and modify the carbon skeleton. researchgate.net
In the proposed pathway involving γ-terpinene, a key enzymatic step would be the hydroxylation at the non-activated C9 position. This type of reaction is often catalyzed by CYP450s, which are known for their ability to introduce oxygen into unactivated C-H bonds with high regio- and stereoselectivity. researchgate.netresearchgate.net The specific CYP450 responsible for this transformation in plant systems producing this compound or its isomers has yet to be identified. Subsequent enzymatic steps, such as isomerizations or reductions, would be catalyzed by isomerases or reductases, respectively.
Biotransformation Studies in Microbial and Invertebrate Systems
Microbial and invertebrate systems are powerful tools for studying the enzymatic transformations of monoterpenes. These organisms possess diverse enzymatic machinery capable of modifying monoterpene structures, providing insights into potential biosynthetic pathways and generating novel compounds.
The microbial transformation of limonene, terpinen-4-ol, and γ-terpinene has been extensively studied, revealing a wide array of oxidation and reduction products.
Limonene: A vast number of fungi and bacteria have been shown to biotransform limonene into valuable oxygenated derivatives such as perillyl alcohol, carveol, carvone (B1668592), and α-terpineol. mdpi.com These transformations typically involve hydroxylation at various positions on the limonene molecule.
Terpinen-4-ol: Microbial transformation of terpinen-4-ol often results in further hydroxylation. For instance, engineered bacterial CYP102A1 enzymes can hydroxylate terpinen-4-ol to produce 1,4-dihydroxy-p-menth-2-ene. nih.gov
γ-Terpinene: The biotransformation of γ-terpinene by the fungus Stemphylium botryosum is of particular relevance, as it has been shown to produce p-mentha-1,4-dien-9-ol through hydroxylation at the C9 position. researchgate.netresearchgate.net This transformation highlights a known biological route to a close structural analog of this compound.
Microbial Biotransformation of Selected Monoterpenes
| Substrate | Microorganism | Major Product(s) |
|---|---|---|
| Limonene | Aspergillus sp. | α-Terpineol, Carvone |
| Limonene | Penicillium sp. | α-Terpineol, Carvone |
| Terpinen-4-ol | Engineered E. coli (expressing CYP102A1) | 1,4-dihydroxy-p-menth-2-ene |
| γ-Terpinene | Stemphylium botryosum | p-mentha-1,4-dien-9-ol, p-cymen-9-ol |
| γ-Terpinene | Corynespora cassiicola | (1R,2R)-4-p-menthene-1,2-diol |
The enzymatic oxidation and reduction of monoterpenes in microbial and invertebrate systems are primarily carried out by a range of oxidoreductases. Cytochrome P450 monooxygenases are key players in the oxidation of these hydrophobic molecules, catalyzing hydroxylation and epoxidation reactions. researchgate.netresearchgate.net The general mechanism of CYP450-mediated hydroxylation involves the activation of molecular oxygen and the subsequent insertion of an oxygen atom into a C-H bond. nih.gov
In insects, such as the larvae of Spodoptera litura, detoxification of ingested monoterpenes involves oxidative pathways. For example, both (R)- and (S)-terpinen-4-ol are hydroxylated at the C-7 position to yield the corresponding p-menth-1-ene-4,7-diols. mdpi.com This demonstrates the capability of insect enzymatic systems to perform regioselective oxidations on p-menthane skeletons.
The specificity and stereoselectivity of the enzymes involved in monoterpene biotransformation are critical determinants of the final product profile. The three-dimensional structure of the enzyme's active site dictates which substrate can bind and in what orientation, thereby controlling the regio- and stereochemistry of the reaction.
The biotransformation of γ-terpinene by Stemphylium botryosum to p-mentha-1,4-dien-9-ol is a notable example of high regio- and enantioselectivity. researchgate.netresearchgate.net The enzyme responsible for this reaction preferentially hydroxylates the non-activated C9 position, leading to a product with a significant enantiomeric excess. researchgate.net
Similarly, studies with different enantiomers of limonene have shown that the stereochemistry of the substrate can profoundly influence the outcome of the biotransformation. For instance, the hydroxylation of (-)-(4S)-limonene by limonene-6-hydroxylase yields a single product, (-)-trans-carveol, whereas (+)-(4R)-limonene is converted to multiple products. nih.gov This difference is attributed to how each enantiomer fits within the enzyme's active site, which in turn affects the proximity of specific C-H bonds to the reactive oxygen species. nih.gov
Enzymatic Transformations and Selectivity
| Enzyme/System | Substrate | Key Transformation | Selectivity |
|---|---|---|---|
| Stemphylium botryosum enzymes | γ-Terpinene | Hydroxylation at C9 | High regio- and enantioselectivity |
| Limonene-6-hydroxylase (CYP71D18) | (-)-(4S)-Limonene | Hydroxylation at C6 | High regio- and stereoselectivity |
| Limonene-6-hydroxylase (CYP71D18) | (+)-(4R)-Limonene | Hydroxylation at multiple positions | Lower selectivity |
| Spodoptera litura enzymes | (R)- and (S)-Terpinen-4-ol | Hydroxylation at C7 | Regioselective |
Analytical Techniques for Characterization and Quantification in Research Matrices
Chromatographic and Spectrometric Methodologies
The precise identification and quantification of p-Menth-4(8)-en-9-ol in various research matrices rely on a combination of advanced chromatographic and spectrometric methods.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a principal technique for the identification and purity assessment of this compound. iomcworld.comresearchgate.net This method is particularly effective for analyzing volatile compounds within complex mixtures, such as essential oils and plant extracts. researchdirections.orgresearchgate.net In one study, this compound was identified in the extract of Vernonia amygdalina, where it was present in a lower abundance (<12%). iomcworld.comiomcworld.com The analysis was performed using an Agilent Turbo Mass Spectrophotometer with an Elite-5 capillary column. iomcworld.com The compound showed a retention time of 27.626 minutes and an abundance of 1.87%. iomcworld.com The mass spectrometry data, including the fragmentation pattern, provides a molecular fingerprint for definitive identification. researchgate.netnist.gov
Table 1: GC-MS Parameters for the Analysis of this compound in a Plant Extract iomcworld.com
| Parameter | Value |
|---|---|
| GC System | Agilent 7890A |
| Mass Spectrometer | Agilent Turbo Mass Spectrophotometer |
| Column | Agilent Elite-5 (30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium |
| Flow Rate | 0.5 mL/min |
| Inlet Temperature | 250°C |
| Oven Program | 110°C (2 min), then 20°C/min to 280°C (9 min) |
| MS Transfer Line Temp | 315°C |
| Source Temperature | 350°C |
| Total Run Time | 38 minutes |
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a valuable tool for the separation and quantification of this compound, especially for non-volatile derivatives or when coupled with specific detectors. While direct HPLC analysis of this compound is less common than GC-MS for volatile analysis, it is crucial for the separation of isomers and for quantifying the compound in various matrices. nih.gov For instance, HPLC coupled with a Diode-Array Detector (DAD) has been used to analyze related compounds in plant extracts, demonstrating its utility in separating components within a complex mixture. nih.gov The choice of column and mobile phase is critical for achieving optimal separation. A typical HPLC analysis might involve a mobile phase of pentane (B18724) and diethyl ether. oup.com
Chiral Chromatography for Enantiomeric Excess Determination
Since this compound possesses chiral centers, leading to the existence of stereoisomers, chiral chromatography is essential for determining the enantiomeric excess. This is particularly important as the biological activity of enantiomers can differ significantly. cnr.it Chiral GC columns, often based on cyclodextrin (B1172386) derivatives, are employed to separate the enantiomers. gcms.cz The separation of the four isomers of p-menth-1-en-9-ol (B100243) was achieved through Porcine Pancreas Lipase (B570770) (PPL)-mediated resolution followed by analysis, which could involve chiral chromatography to confirm the enantiomeric purity of the separated alcohols. cnr.it This technique allows for the quantification of each enantiomer, which is crucial for stereoselective synthesis and understanding structure-activity relationships. mdpi.com
Advanced Spectroscopic Characterization Techniques
Beyond chromatographic methods, advanced spectroscopic techniques are indispensable for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR provide detailed information about the molecular structure. sigmaaldrich.com For a related compound, p-menth-1-en-9-ol, characteristic signals in the ¹³C NMR spectrum appear at δ = 133.9, 120.7, 66.3, 39.9, 35.3, 30.6, 29.8, 25.5, 23.3, and 13.6 ppm. cnr.it These shifts correspond to the different carbon atoms within the molecule, allowing for unambiguous structure confirmation.
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. nist.gov The presence of a hydroxyl (-OH) group in this compound would be indicated by a characteristic broad absorption band in the region of 3200-3600 cm⁻¹. spectrabase.com
Table 2: Spectroscopic Data for a Related Compound, p-Menth-1-en-9-ol cnr.it
| Technique | Key Observations |
|---|---|
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 133.9, 120.7, 66.3, 39.9, 35.3, 30.6, 29.8, 25.5, 23.3, 13.6 |
| Mass Spectrometry (EI) | m/z (%): 154 (28) [M+], 136 (23), 121 (63), 107 (54), 94 (100), 79 (64) |
Method Development and Validation for Non-Clinical Research Applications
The development and validation of analytical methods are critical for ensuring the reliability of research findings in non-clinical settings.
Development of Robust Extraction and Sample Preparation Protocols
Effective extraction and sample preparation are paramount for the accurate analysis of this compound from complex research matrices like plant tissues. iomcworld.com A common procedure involves solvent extraction, where the choice of solvent can significantly influence the recovery of the target compound. For instance, a 10% NaOH solution was used to extract compounds from Vernonia amygdalina, yielding this compound among other organic compounds. iomcworld.comiomcworld.com The process involved macerating the plant material, followed by extraction with the solvent at a specific temperature and duration. iomcworld.com Subsequent steps often include centrifugation and purification to remove interfering substances. iomcworld.com For GC-MS analysis, derivatization using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide/trimethylchlorosilane (BSTFA+TMCS) may be employed to increase the volatility and thermal stability of the analyte. iomcworld.com
Validation Parameters for Analytical Reliability in Research Contexts (e.g., linearity, limits of detection, accuracy, precision)
To ensure that data generated from analytical methods are trustworthy and reproducible, the methods must undergo a validation process. This process assesses several key parameters that define the method's performance and reliability. researchgate.net
Linearity: Linearity demonstrates the proportional relationship between the concentration of an analyte and the signal produced by the analytical instrument. This is typically evaluated by analyzing a series of standards at different known concentrations. The resulting data are often plotted to generate a calibration curve, and a linear regression analysis is performed. A high correlation coefficient (R²) value, typically close to 1.0, indicates a strong linear relationship. researchgate.net
Limits of Detection (LOD) and Quantification (LOQ): The Limit of Detection is the lowest concentration of an analyte that can be reliably distinguished from the absence of that analyte (the background noise) but not necessarily quantified with acceptable precision. The Limit of Quantification is the lowest concentration that can be measured with acceptable levels of precision and accuracy. researchgate.net These values are critical for trace analysis, determining the lower boundary of a method's utility. For example, in one study quantifying various biphenyls in human serum, LODs were in the low picogram per milliliter (pg/mL) range, highlighting the sensitivity of modern chromatographic methods. researchgate.net
Accuracy: Accuracy refers to the closeness of a measured value to a standard or known true value. byjus.comwikipedia.org It provides a measure of the systematic error of a method. Accuracy is often assessed by analyzing a sample with a known concentration (a certified reference material) or by spiking a blank matrix with a known amount of the analyte and calculating the percentage of the analyte that is recovered. researchgate.netbyjus.com For instance, a method for analyzing polybrominated biphenyls in human serum was validated by analyzing a Standard Reference Material, showing an accuracy of 89–119%. researchgate.net
Precision: Precision describes the closeness of repeated measurements of the same sample under the same conditions. byjus.comwikipedia.org It reflects the random errors of a method and is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV) of a series of measurements. High precision indicates that the results are highly reproducible. byjus.comwikipedia.org In a validation study for menthol, the RSD value was found to be less than 2%, which is within acceptable limits. researchgate.net
Biological Activities and Mechanistic Investigations Non Human or in Vitro Models
Antimicrobial Efficacy and Mechanisms of Action
Computational Modeling of Potential Antimicrobial Targets and Interactions
While direct computational modeling studies specifically targeting p-Menth-4(8)-en-9-ol are not extensively documented in publicly available research, the principles of such investigations can be understood through in silico studies of structurally related monoterpenoids. Computational methods, particularly molecular docking, serve as cost-effective tools to predict the interactions between small molecules like monoterpenes and specific macromolecular targets, such as essential bacterial enzymes, thereby suggesting potential mechanisms of antimicrobial action before extensive laboratory testing. nih.govnih.gov These studies help identify potential bioactive compounds and elucidate their molecular mechanisms of action. nih.gov
Molecular docking simulations are used to predict the binding affinity and orientation of a ligand (the monoterpenoid) within the active site of a target protein. nih.govresearchgate.net For instance, studies on other monoterpenes have targeted key bacterial proteins essential for survival. One such target is DNA gyrase, an enzyme critical for DNA replication in bacteria. nih.govnih.gov By docking compounds into the active site of DNA gyrase, researchers can predict whether the compound might inhibit its function, thus exerting an antibacterial effect. nih.gov The binding energy, often expressed in kcal/mol, is a key output, with lower values suggesting a more stable and potentially more effective interaction. researchgate.netdovepress.com
In a representative study, the major components of an essential oil, citronellal (B1669106) and terpinene-4-ol, were docked onto the active site of the DNA gyrase-B protein (PDB ID: 6F86) to understand their antibacterial mode of action. nih.gov The results indicated strong interactions within the active site, providing a theoretical basis for the observed antibacterial properties of the oil. nih.gov Similarly, other research has used in silico docking to screen bioactive molecules from plant essential oils against Penicillin-Binding Proteins (PBPs), which are crucial for bacterial cell wall biosynthesis. sciencebiology.org Such studies have successfully docked compounds like limonene (B3431351), neral, and geranial into the PBP5 enzyme, revealing effective binding and suggesting a mechanism for their antibacterial potential. sciencebiology.org
These computational approaches allow for the screening of numerous compounds against various validated bacterial targets, including those involved in cell wall synthesis, protein synthesis, and nucleic acid synthesis. mdpi.com The insights gained from these models for compounds like menthol derivatives, terpinene-4-ol, and citronellal lay the groundwork for how this compound could be investigated. nih.govresearchgate.net A hypothetical study would involve modeling the 3D structure of this compound and docking it against a library of known antimicrobial targets to predict its most likely mechanism of action.
Table 1: Examples of Computational Docking Studies on Monoterpenoids Against Bacterial Targets
| Compound | Bacterial Target Protein | PDB ID | Key Finding/Predicted Interaction |
|---|---|---|---|
| Terpinene-4-ol | DNA Gyrase Subunit B | 6F86 | Showed strong interactions with the active site, suggesting inhibition of DNA replication as a mode of action. nih.gov |
| Citronellal | DNA Gyrase Subunit B | 6F86 | Demonstrated strong binding affinity for the active site of the enzyme. nih.gov |
| Limonene | Penicillin-Binding Protein 5 (PBP5) | Not Specified | Effectively docked with the PBP5 bacterial enzyme, indicating potential disruption of cell wall synthesis. sciencebiology.org |
| Menthol Derivatives | Aminoglycoside phosphotransferase | 4Q2W | Showed potential binding affinities ranging from -6.9 to -7.3 kcal/mol. researchgate.net |
Other Bioactivities of Related p-Menthane (B155814) Monoterpenoids in Research Models
Explorations into Anti-inflammatory Potentials
A significant body of research has focused on the anti-inflammatory properties of p-menthane monoterpenoids, a class of compounds found widely in plant essential oils. nih.govnih.gov These studies, conducted using various in vitro and non-human models, have demonstrated that these molecules can modulate key pathways and mediators involved in the inflammatory response. nih.gov
One of the primary mechanisms identified is the ability of monoterpenes to modulate the production of cytokines, which are crucial signaling molecules in the immune system. nih.gov Research has shown that certain monoterpenes can reduce the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). nih.govnih.govmdpi.com For example, studies using macrophage cell lines (like RAW 264.7) stimulated with lipopolysaccharide (LPS) to mimic an inflammatory state have shown that treatment with specific terpenes leads to a significant reduction in the secretion of these pro-inflammatory markers. mdpi.comnih.govresearchgate.net Conversely, some terpenes have been observed to increase the production of anti-inflammatory cytokines like Interleukin-10 (IL-10). nih.govresearchgate.net
Furthermore, the anti-inflammatory action of these compounds is linked to the inhibition of key signaling pathways, notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. nih.govnih.govmdpi.com The NF-κB pathway is a central regulator of inflammation, and its inhibition prevents the transcription of genes for many pro-inflammatory molecules. nih.govnih.gov Studies have confirmed that certain terpenes can suppress NF-κB activity, thereby exerting a potent anti-inflammatory effect. nih.govresearchgate.net Similarly, the MAPK signaling cascade is another critical pathway in the inflammatory process, and its downregulation by monoterpenoids contributes to their anti-inflammatory profile. nih.govmdpi.com
The inhibition of other inflammatory mediators, such as nitric oxide (NO), has also been documented. nih.govresearchgate.net Terpenes like m-cymene have been shown to significantly inhibit NO production in macrophage cell cultures, which is a key factor in inflammatory processes. nih.govresearchgate.net
Table 2: Anti-inflammatory Activities of Selected p-Menthane Monoterpenoids
| Compound | Research Model | Observed Anti-inflammatory Effect |
|---|---|---|
| m-Cymene | RAW 264.7 Macrophages | Significantly inhibited nitric oxide (NO) production and suppressed NF-κB activity. nih.govresearchgate.net |
| L-Carveol | RAW 264.7 Macrophages | Reduced pro-inflammatory cytokines (TNF-α, IL-1α), increased anti-inflammatory cytokine (IL-10), and inhibited superoxide anion production. nih.govresearchgate.net |
| Menthol | In silico / In vitro models | Demonstrated potential anti-inflammatory properties in computational models and has been widely recognized for its biological actions. researchgate.net |
| Pulegone (B1678340) | Non-human models | Reported to have anti-inflammatory properties. nih.gov |
Investigations of Enzyme Modulation and Specific Biological Pathway Interactions
The biological activities of p-menthane monoterpenoids are frequently linked to their ability to modulate the function of specific enzymes and interact with metabolic pathways. The biosynthesis of p-menthane monoterpenes in plants like peppermint (Mentha x piperita) is itself a well-studied example of complex enzyme-pathway interactions. researchgate.netpnas.org This intricate process begins with the precursor geranyl diphosphate and involves a cascade of enzymes, including (-)-limonene synthase, cytochrome P450 hydroxylases, dehydrogenases, and reductases, each catalyzing a specific step to produce a variety of p-menthane compounds like menthol and menthone. researchgate.netpnas.orgoup.com The activity of these enzymes is tightly regulated, demonstrating the profound relationship between these compounds and enzymatic pathways. researchgate.netpnas.org
Beyond their own biosynthesis, p-menthane derivatives have been shown to inhibit external enzymes. A notable example is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. acs.org A study investigating 17 different monoterpenoids with a p-menthane skeleton found that several compounds, particularly terpene ketones, were potent competitive inhibitors of AChE. acs.org For instance, pulegone and menthone demonstrated significant inhibitory activity against AChE. acs.org This type of enzyme modulation suggests a potential mechanism for the neurological effects of these compounds.
Molecular modeling studies have further supported the enzyme-modulating capabilities of these compounds. In one study, molecular modeling of peppermint enzymes showed that the preferred enantiomer of a substrate was aligned effectively with the necessary cofactor and catalytic amino acid residues, explaining the high enantioselectivity of enzymes like (-)-menthone reductase. nih.gov This highlights the specific and sophisticated nature of interactions between p-menthane structures and enzyme active sites. The biotransformation of p-menthane monoterpenes by microorganisms also relies on specific enzyme actions, such as those catalyzed by monooxygenases and dehydrogenases, to create new derivatives. mdpi.com
Table 3: Enzyme Modulation by p-Menthane Monoterpenoids
| Compound | Enzyme | Type of Interaction | Significance |
|---|---|---|---|
| Pulegone | Acetylcholinesterase (AChE) | Competitive Inhibition | Inhibition of a key enzyme in the central nervous system. acs.org |
| Menthone | Acetylcholinesterase (AChE) | Competitive Inhibition | Demonstrates the inhibitory potential of p-menthane ketones. acs.org |
| (+)-Menthofuran | (+)-Pulegone Reductase | Competitive Inhibition | An example of feedback regulation within the monoterpene biosynthetic pathway in peppermint. oup.com |
| (-)-Menthone | (-)-Menthone Reductase | Substrate Binding | Exhibits exquisite affinity and productive binding orientation for catalysis. nih.gov |
Studies on Interactions with Biological Receptors in Non-Human Systems
p-Menthane monoterpenoids are known to interact with various biological receptors, particularly ion channels, which are fundamental to neuronal and cellular signaling. nih.gov These interactions are believed to underlie many of their pharmacological effects, including analgesic and sensory actions. nih.govnih.gov
A primary focus of research has been on the Transient Receptor Potential (TRP) family of ion channels. nih.gov Menthol, one of the most studied p-menthane monoterpenes, is a well-established agonist of the TRP Melastatin 8 (TRPM8) channel, which is responsible for the sensation of cold. nih.gov The activation of TRPM8 by menthol is a key mechanism behind its characteristic cooling effect. nih.gov In addition to activating TRPM8, menthol and other related compounds like pulegone can modulate other TRP channels, including TRP Vanilloid 1 (TRPV1) and TRP Ankyrin 1 (TRPA1), which are involved in pain and inflammation signaling. nih.gov This modulation can involve either activation or inhibition, contributing to a complex pharmacological profile. nih.gov
Another significant target for p-menthane monoterpenoids is the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system. mdpi.comnih.gov Studies using recombinant human GABA-A receptors expressed in Xenopus oocytes have shown that monoterpenes like menthol and borneol can act as positive allosteric modulators. researchgate.net This means they enhance the effect of GABA, increasing the flow of chloride ions into the neuron and causing hyperpolarization, which leads to a sedative or anxiolytic-like effect. mdpi.comresearchgate.net Research has demonstrated that (+)-menthol can significantly enhance GABA-induced currents, acting in a stereoselective manner. researchgate.net The modulatory action of these terpenes on GABA-A receptors appears to be independent of the benzodiazepine binding site. mdpi.comnih.gov
These interactions are typically studied by applying the compounds to cells (like oocytes or cultured neurons) that express the receptor of interest and measuring the resulting electrical currents using techniques such as the two-electrode voltage clamp. researchgate.netresearchgate.net
Table 4: Interactions of p-Menthane Monoterpenoids with Biological Receptors
| Compound | Receptor Target | Experimental System | Observed Effect |
|---|---|---|---|
| Menthol | TRPM8 Channel | Sensory Neurons | Agonist; activation leads to the sensation of cooling. nih.gov |
| Pulegone | TRPM8, TRPA1, TRPV1 Channels | Sensory Neurons | Modulation of channel activity, contributing to sensory and analgesic effects. nih.gov |
| (+)-Menthol | GABA-A Receptor (α1β2γ2s) | Recombinant receptors in Xenopus oocytes | Positive allosteric modulator; stereoselectively enhances GABA-induced currents. researchgate.net |
| (-)-Borneol | GABA-A Receptor | Recombinant receptors in Xenopus oocytes | Positive modulatory effects on receptor function. researchgate.net |
| Carvacrol (B1668589) | GABA-A Receptor (α1β2) | Recombinant receptors in HEK cells | Potent positive modulator of receptor function. nih.gov |
Derivatives and Analog Research of P Menth 4 8 En 9 Ol
Synthesis and Characterization of Structural Analogs
The synthesis and detailed characterization of structural analogs of p-Menth-4(8)-en-9-ol are crucial for building a library of compounds for structure-activity relationship studies. This involves the creation of isomers, where the atoms are arranged differently, and other related p-menthane (B155814) monoterpenoids that share the same carbon skeleton but have different functional groups.
Isomers of this compound (e.g., trans- and cis-p-Menth-8(10)-en-9-ol)
Research has been conducted on the synthesis and characterization of isomers of this compound, such as trans- and cis-p-Menth-8(10)-en-9-ol. acs.orgchemspider.com These isomers differ in the position of the double bond and the spatial orientation of the substituents. The synthesis of these specific isomers has been documented in scientific literature, providing a basis for further investigation into their properties. acs.org
Other Relevant p-Menthane Monoterpenoids (e.g., p-Menth-4(8)-en-3-one, p-Menth-1-en-9-ol (B100243), Terpinen-4-ol)
A variety of other p-menthane monoterpenoids are structurally related to this compound and have been the subject of extensive research. These compounds share the p-menthane backbone but differ in the placement of functional groups like ketones and hydroxyls, as well as the position of double bonds. hmdb.cafoodb.ca
p-Menth-4(8)-en-3-one (Pulegone): * This compound, also known as pulegone (B1678340), is a ketone analog of this compound. nih.gov It is a major component of certain essential oils and has been investigated for its biological activities, including anti-inflammatory and antiviral effects. chembk.comresearchgate.net Pulegone serves as a valuable starting material for the synthesis of other compounds. researchgate.net
p-Menth-1-en-9-ol: This monoterpenoid is characterized by a cyclohexane (B81311) ring with a methyl group and a propanol (B110389) side chain. vulcanchem.com It is classified as a menthane monoterpenoid and has been identified in various natural sources. hmdb.cavulcanchem.comnih.gov Research has focused on its synthesis, stereoisomers, and physical and chemical properties. vulcanchem.comcnr.it
Terpinen-4-ol: A primary component of tea tree oil, terpinen-4-ol is a well-studied monoterpenoid with established antibacterial, antifungal, antiviral, and anti-inflammatory properties. nih.govijpjournal.com Its bioactivity is influenced by the presence of the hydroxyl group. scispace.com The chemical synthesis of terpinen-4-ol from limonene (B3431351) has been reported. koreascience.kr
Table 1: Relevant p-Menthane Monoterpenoids
| Compound Name | Chemical Formula | Key Structural Features |
|---|---|---|
| p-Menth-4(8)-en-3-one | C₁₀H₁₆O | Ketone group at C3, exocyclic double bond at C4(8) |
| p-Menth-1-en-9-ol | C₁₀H₁₈O | Endocyclic double bond at C1, hydroxyl group at C9 |
| Terpinen-4-ol | C₁₀H₁₈O | Hydroxyl group at C4, double bond at C1 |
Strategies for Functionalization and Chemical Modification at the Hydroxyl Group or Double Bonds
The chemical modification of p-menthane monoterpenoids is a key strategy for creating novel derivatives with potentially enhanced biological activities. These modifications typically target the hydroxyl group and the double bonds, which are the most reactive sites in the molecule.
Hydroxyl Group Modification: The hydroxyl group can be modified through various reactions, such as esterification or etherification, to alter the compound's polarity and pharmacokinetic properties. In the broader class of monoterpenoids, the introduction of a hydroxyl group is often catalyzed by cytochrome P450-dependent monooxygenases (CYPs). oup.comoup.com
Double Bond Modification: The double bonds in the p-menthane ring or side chain are susceptible to a range of reactions, including hydrogenation, epoxidation, and hydroxylation. nih.govmdpi.com For instance, hydrogenation of the double bond in 1-p-menthene-8-thiol (B36435) was found to increase its odor threshold. nih.gov Biotransformation using microorganisms can also be employed to selectively modify double bonds. mdpi.comresearchgate.net The addition of thiol groups to the double bonds of monoterpenes has been explored to create sulfur-containing derivatives with potential biological applications. sibran.ru
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity. By systematically altering the structure of this compound and its analogs and evaluating their effects, researchers can identify the key structural features responsible for their biological actions.
Correlation of Structural Variations with Observed Biological Activities (e.g., antioxidant, antimicrobial)
The biological activities of p-menthane monoterpenoids are closely linked to their structural features, such as the presence and position of functional groups and the degree of unsaturation. scispace.comresearchgate.net
Antimicrobial Activity: Studies have shown that the antimicrobial activity of monoterpenoids is significantly influenced by their chemical structure. thieme-connect.com For instance, phenolic monoterpenoids like thymol (B1683141) and carvacrol (B1668589) exhibit strong antimicrobial properties. thieme-connect.commdpi.com The presence of a hydroxyl group is often crucial for antimicrobial effects. scispace.com While some monoterpenes like p-cymene (B1678584) show weak activity on their own, they can enhance the efficacy of other antimicrobial compounds. mdpi.com The mechanism of action often involves disruption of the bacterial cell membrane.
Antioxidant Activity: The antioxidant activity of p-menthane monoterpenoids is also structure-dependent. Phenolic monoterpenoids generally exhibit high antioxidant activity. mdpi.com However, the antioxidant capacity of other monoterpenes like eucalyptol (B1671775) and terpinen-4-ol can vary depending on the assay method used. mdpi.com
Influence of Stereochemical Configuration on Bioactivity and Enzymatic Recognition
The stereochemistry of p-menthane monoterpenoids, which refers to the three-dimensional arrangement of their atoms, plays a critical role in their biological activity and how they are recognized by enzymes. researchgate.net
Enzymatic Recognition: Enzymes involved in the biosynthesis of p-menthane monoterpenoids often exhibit a high degree of stereoselectivity, meaning they preferentially bind to and act on one stereoisomer over another. osti.gov For example, enzymes in peppermint show selectivity for intermediates of the (-)-4S-limonene pathway, while those in Japanese catnip prefer intermediates of the (+)-4R-limonene pathway. osti.gov This enzymatic specificity is crucial in determining the final stereochemistry of the monoterpenoid products in different plant species. researchgate.net
Bioactivity: The stereochemical configuration can significantly impact the biological activity of a compound. For instance, in a study on carvone (B1668592) derivatives, the hydroxylation of a double bond in (-)-carvone (B1668593) significantly enhanced its anti-proliferative effect, highlighting the importance of stereochemistry in its anticancer activity. mdpi.com Similarly, the different enantiomers of terpinen-4-ol and their hydroxylated derivatives are considered valuable building blocks for the synthesis of other chiral compounds due to their specific stereochemistry. nih.govjmb.or.kr
Q & A
Basic Research Questions
Q. What are the optimal methods for isolating p-Menth-4(8)-en-9-ol from natural sources?
- Methodological Answer : Isolation typically involves hydrodistillation or steam distillation of plant material (e.g., Mentha species), followed by fractionation using chromatographic techniques like column chromatography or preparative GC. GC-MS is critical for identifying and quantifying the compound within complex essential oil matrices . Reproducibility requires strict control of extraction parameters (e.g., plant growth stage, distillation time), as yield variations between flowering (2.2%) and foliage stages (1.2%) have been documented .
Q. How can this compound be characterized structurally and chemically?
- Methodological Answer : Use a combination of spectroscopic methods:
- NMR for stereochemical elucidation (e.g., distinguishing hydroxyl vs. ketone functional groups).
- GC-MS for molecular weight and fragmentation patterns.
- IR spectroscopy to confirm functional groups (e.g., -OH stretch at ~3200–3600 cm⁻¹).
Cross-validation with synthetic standards is recommended to confirm purity and identity .
Q. What experimental models are suitable for preliminary bioactivity screening of this compound?
- Methodological Answer : Begin with in vitro assays (e.g., enzyme inhibition, antimicrobial disk diffusion) to assess broad bioactivity. For neuroactive properties (e.g., sedation), use murine models with locomotion inhibition tests and GABA receptor antagonism studies (e.g., flumazenil) to confirm mechanism of action, as demonstrated in related terpenoid studies .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Apply the PICOT framework to standardize variables:
- P opulation: Define test organisms (e.g., Calliptamus barbarus larvae vs. murine models).
- I ntervention: Dose range, administration route (e.g., inhalation vs. oral).
- C omparison: Controls (solvent-only) and reference compounds (e.g., diazepam for sedation).
- O utcome: Quantifiable metrics (e.g., mortality rate, locomotion reduction).
- T ime: Exposure duration (e.g., 3 vs. 6 days for larval studies ).
Meta-analysis of existing data using multivariate statistics (ANOVA, PCA) can identify confounding variables like extraction method or purity .
Q. What statistical approaches address variability in this compound composition across plant sources?
- Methodological Answer :
- Use multivariate analysis (e.g., PCA, PLS-DA) to correlate environmental factors (soil pH, climate) with chemical composition.
- Design experiments with nested ANOVA to account for intra-species variability.
- Validate findings through replicated field trials and synthetic analog comparisons .
Q. How can mechanistic studies elucidate the GABAergic activity of this compound?
- Methodological Answer :
- In vivo : Measure sleep latency and duration in rodents pretreated with GABAA antagonists (e.g., flumazenil) .
- In vitro : Patch-clamp electrophysiology on neuronal cultures to assess chloride ion flux.
- Molecular docking : Model compound interactions with GABAA receptor subunits to predict binding affinity .
Data Analysis and Reporting
Q. How should researchers handle conflicting data on terpenoid toxicity across studies?
- Methodological Answer :
- Conduct dose-response curve analyses to establish LD50 and NOAEL (No Observed Adverse Effect Level).
- Compare solvent systems (e.g., DMSO vs. ethanol) and purity levels (>95% by GC-MS).
- Report raw data in appendices with processed results in the main text, adhering to journal guidelines .
Q. What frameworks ensure robust hypothesis formulation for this compound research?
- Methodological Answer :
- FINER Model : Ensure hypotheses are Feasible, Interesting, Novel, Ethical, and Relevant.
- PEO Framework : Define Population (e.g., insect larvae), Exposure (compound concentration), Outcome (mortality rate).
- Pre-register hypotheses and analysis plans to reduce bias .
Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
